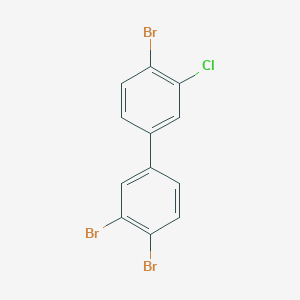
3,4,4'-Tribromo-3'-chloro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,4’-Tribromo-3’-chloro-1,1’-biphenyl is a halogenated biphenyl compound It is a derivative of biphenyl, where three bromine atoms and one chlorine atom are substituted at specific positions on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4’-Tribromo-3’-chloro-1,1’-biphenyl typically involves halogenation reactions. One common method is the bromination of 3’-chloro-1,1’-biphenyl using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
3,4,4’-Tribromo-3’-chloro-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield biphenyl derivatives with different functional groups, while oxidation can produce biphenyl ketones or carboxylic acids.
Scientific Research Applications
3,4,4’-Tribromo-3’-chloro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studies on its biological activity and potential effects on living organisms.
Medicine: Research into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,4’-Tribromo-3’-chloro-1,1’-biphenyl involves its interaction with specific molecular targets. The halogen atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4,4’-Tribromobiphenyl: Similar structure but without the chlorine atom.
3-Bromo-3’-chloro-1,1’-biphenyl: Contains fewer bromine atoms.
3,4’,5-Tribromo-[1,1’-biphenyl]-4-ol: Contains a hydroxyl group in addition to the bromine atoms.
Uniqueness
3,4,4’-Tribromo-3’-chloro-1,1’-biphenyl is unique due to the specific combination of bromine and chlorine atoms, which can influence its chemical reactivity and potential applications. The presence of multiple halogen atoms can enhance its stability and make it suitable for specific industrial and research purposes.
Properties
CAS No. |
84979-86-2 |
|---|---|
Molecular Formula |
C12H6Br3Cl |
Molecular Weight |
425.34 g/mol |
IUPAC Name |
1,2-dibromo-4-(4-bromo-3-chlorophenyl)benzene |
InChI |
InChI=1S/C12H6Br3Cl/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H |
InChI Key |
SMHIVEBGRLBAPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Br)Br)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















